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molecular formula C8H7BrN2OS B3285588 5-Bromo-6-methoxybenzo[d]thiazol-2-amine CAS No. 80689-47-0

5-Bromo-6-methoxybenzo[d]thiazol-2-amine

Cat. No. B3285588
M. Wt: 259.13 g/mol
InChI Key: HKUIAGDFAVEANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299065B2

Procedure details

To a solution of 3-bromo-4-methoxyaniline IV (2.0 g, 9.90 mmol) in AcOH (25.0 mL) was added ammonium thiocyanate (3.80 g, 49.50 mmol) and the reaction mixture was stirred at room temperature for 1 h. The reaction mixture was then cooled to 0° C. followed by addition of a solution of Br2 (0.60 mL, 11.0 mmol) in AcOH (10.0 mL). The reaction mixture was then allowed to stir at room temperature for 2 h. After the completion of the reaction (TLC monitoring), AcOH was distilled off, and the residue was cooled to 0° C. followed by basification with aqueous NH3 till pH 12 and extraction with EtOAc (2×250 mL). The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure to obtain the desired product (2.0 g, 78%). 1H NMR (400 MHz, DMSO-d6): δ 3.80 (s, 3H), 7.41 (br s, 2H), 7.49 (s, 1H) and 7.50 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][CH3:10])[NH2:5].[S-:11][C:12]#[N:13].[NH4+].BrBr>CC(O)=O>[Br:1][C:2]1[C:8]([O:9][CH3:10])=[CH:7][C:6]2[S:11][C:12]([NH2:13])=[N:5][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1OC
Name
Quantity
3.8 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
to stir at room temperature for 2 h
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
followed by basification with aqueous NH3 till pH 12 and extraction with EtOAc (2×250 mL)
WASH
Type
WASH
Details
The combined organics was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=CC2=C(N=C(S2)N)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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